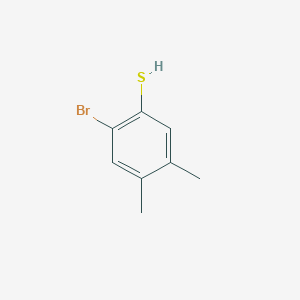

2-Bromo-4,5-dimethylthiophenol

Description

Academic Significance of Substituted Thiophenols as Chemical Entities

Substituted thiophenols are of considerable academic interest due to the diverse reactivity imparted by the sulfur-containing functional group. The thiol (-SH) group can undergo a variety of reactions, including oxidation to disulfides, and nucleophilic substitution, making these compounds key components in the synthesis of pharmaceuticals, agrochemicals, and materials. tandfonline.comorganic-chemistry.org The presence of other substituents on the aromatic ring, such as methyl groups, further modulates the reactivity and physical properties of the molecule. researchgate.net Computational studies have delved into the nuanced bonding characteristics of substituted thiophenols, highlighting the influence of substituents on the S-H and C-S bonds. researchgate.net

Contextualization of Brominated Aromatic Systems in Advanced Synthesis

Brominated aromatic compounds are indispensable tools in advanced organic synthesis. The bromine atom serves as a versatile functional handle, enabling a wide array of synthetic transformations. jalsnet.comrsc.org Electrophilic aromatic bromination is a fundamental method for introducing bromine onto an aromatic ring, and significant research has been dedicated to developing regioselective bromination techniques. nih.govwku.edu Bromoarenes are crucial precursors for a multitude of cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, which are pivotal in the formation of carbon-carbon and carbon-heteroatom bonds. rsc.orgnih.govresearchgate.net These reactions are widely employed in the synthesis of pharmaceuticals, agrochemicals, and functional materials. nih.govresearchgate.net

Research Landscape and Potential of 2-Bromo-4,5-dimethylthiophenol

Within the broader class of halogenated dimethylthiophenols, this compound is a compound with specific research interest. While extensive literature on this particular molecule is not widespread, its structure suggests significant potential as a building block in organic synthesis. The presence of the bromine atom at the 2-position, the thiol group at the 1-position, and the methyl groups at the 4- and 5-positions creates a unique substitution pattern that can direct further chemical modifications. For instance, the bromine atom can participate in cross-coupling reactions, while the thiol group can be engaged in nucleophilic or radical reactions. The dimethyl substitution pattern influences the electronic properties and solubility of the molecule. Although detailed research findings specifically on this compound are limited in the public domain, related compounds like 2-bromo-4,5-dimethoxybenzenepropanenitrile have been synthesized and utilized in multi-step reaction sequences. google.com The synthesis of related benzothiazines often involves precursors like 2-amino-3,4-dimethylbenzenethiol, highlighting the utility of substituted thiophenols in heterocyclic chemistry. researchgate.net

| Attribute | Value |

| Molecular Formula | C8H9BrS |

| Molecular Weight | 217.13 g/mol bldpharm.com |

| CAS Number | 1263376-02-8 bldpharm.com |

| InChI Key | CFWIHBFAJUYDOD-UHFFFAOYSA-N cymitquimica.com |

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4,5-dimethylbenzenethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrS/c1-5-3-7(9)8(10)4-6(5)2/h3-4,10H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFWIHBFAJUYDOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)Br)S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Synthetic Methodologies for 2 Bromo 4,5 Dimethylthiopenol and Its Derivatives

Strategies for the Formation of the Thiophenol Moiety

The introduction of the thiol group onto the aromatic ring is a fundamental aspect of synthesizing 2-bromo-4,5-dimethylthiophenol. This can be achieved through various carbon-sulfur bond-forming reactions and subsequent reduction steps.

The creation of a carbon-sulfur (C-S) bond is a key step in forming the thiophenol core. Several methods are available for this transformation, often starting from appropriately substituted aryl halides or by direct functionalization of the aromatic ring.

One prominent method involves the cross-coupling of an aryl halide with a sulfur source. For instance, copper-catalyzed reactions of aryl iodides with sulfur powder or sodium sulfide (B99878) can yield aryl thiols in good to excellent yields. organic-chemistry.org These reactions often tolerate a wide range of functional groups, including bromo substituents. organic-chemistry.org For the synthesis of this compound, a potential precursor could be 1,2-dibromo-4,5-dimethylbenzene, which could be selectively reacted with a sulfur nucleophile.

Another important strategy is the chlorosulfonation of an aromatic precursor, followed by reduction. In the context of the target molecule, the synthesis could commence with 1,2-dimethylbenzene (o-xylene). Chlorosulfonation of this starting material would yield 4,5-dimethylbenzene-1-sulfonyl chloride. quickcompany.in This intermediate is then reduced to the corresponding thiophenol.

The Newman-Kwart Rearrangement offers an alternative route, involving the rearrangement of an O-aryl thiocarbamate to an S-aryl thiocarbamate, which can then be hydrolyzed to the thiophenol. This method is particularly useful for sterically hindered phenols.

A common and effective route to thiophenols involves the reduction of aryl sulfonyl chlorides. This method is particularly relevant for the synthesis of this compound, where an intermediate like 2-bromo-4,5-dimethylbenzene-1-sulfonyl chloride could be reduced. Several reducing agents can be employed for this transformation.

Classical methods often utilize zinc dust in the presence of an acid, such as sulfuric or acetic acid, to reduce the sulfonyl chloride to the corresponding thiol. google.comgoogle.com Other powerful reducing agents like lithium aluminum hydride are also effective. taylorfrancis.com Catalytic hydrogenation, employing catalysts such as palladium on carbon, presents another viable option, often proceeding under moderate hydrogen pressure. google.comtaylorfrancis.com More recently, methods using triphenylphosphine (B44618) have been developed, offering a convenient way to synthesize arylthiols from sulfonyl chlorides. researchgate.netorganic-chemistry.org

Table 1: Comparison of Reduction Methods for Aryl Sulfonyl Chlorides to Thiophenols

| Reducing Agent/System | Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Zinc / Acid | Acetic or Sulfuric Acid | Cost-effective, well-established | Generates metal salt waste |

| Lithium Aluminum Hydride | Ethereal solvents | Powerful reducing agent | Moisture sensitive, requires careful handling |

| Catalytic Hydrogenation (e.g., Pd/C) | Moderate H₂ pressure | Cleaner reaction, high yield | Requires specialized pressure equipment |

| Triphenylphosphine | Toluene | Mild conditions, convenient | Stoichiometric phosphine (B1218219) oxide byproduct |

Regioselective Functionalization of the Aromatic Ring

The precise placement of the bromo and methyl substituents on the thiophenol ring is critical for the synthesis of the target compound. This requires careful consideration of directing group effects and the choice of reagents and reaction conditions.

Direct bromination of a pre-formed 4,5-dimethylthiophenol intermediate is a plausible route to the final product. The thiol group is an activating ortho-, para-director, as are the methyl groups. In 4,5-dimethylthiophenol, the positions ortho to the thiol group (2 and 6) are activated. Therefore, electrophilic bromination is expected to occur at one of these positions.

Common brominating agents include N-bromosuccinimide (NBS) and elemental bromine. The regioselectivity of the bromination can be influenced by the choice of solvent and reaction temperature. lookchem.comgoogle.com For example, using NBS in solvents like 1,1,1-trichloroethane (B11378) or benzotrifluoride (B45747) has been shown to be effective for the regioselective bromination of substituted dimethoxybenzenes. researchgate.netamanote.comresearchgate.net Similar conditions could potentially be adapted for the selective bromination of 4,5-dimethylthiophenol.

An alternative strategy would involve the bromination of a protected thiophenol derivative to control the reactivity of the thiol group and potentially improve regioselectivity. After bromination, the protecting group would be removed to yield the final product.

In a logical synthetic approach to this compound, the methyl groups are typically introduced at the beginning of the synthesis by selecting an appropriately substituted starting material. The most straightforward precursor is 1,2-dimethylbenzene (o-xylene). This starting material already contains the desired 4,5-dimethyl substitution pattern relative to the eventual position of the thiol group.

While methods exist for the introduction of methyl groups onto an aromatic ring, such as Friedel-Crafts alkylation, these reactions can sometimes suffer from issues with polysubstitution and rearrangement. Therefore, starting with a commercially available, correctly substituted precursor like 1,2-dimethylbenzene is generally more efficient and avoids potential regiochemical complications. The subsequent synthetic steps then focus on the introduction of the sulfur and bromine functionalities at the desired positions.

Convergent and Divergent Synthetic Approaches for Complex Architectures

The synthesis of this compound and its derivatives can be designed using either convergent or divergent strategies, allowing for the efficient construction of the target molecule and the generation of a library of related compounds.

A convergent synthesis would involve the preparation of separate, functionalized fragments of the molecule that are then combined in a later step. For example, a fragment containing the 4,5-dimethyl pattern could be coupled with a bromo-thiophenol synthon. A more practical convergent approach would be a cross-coupling reaction, such as a palladium- or copper-catalyzed reaction between a suitably substituted aryl halide (e.g., 1,2-dibromo-4,5-dimethylbenzene) and a sulfur source. organic-chemistry.org

A divergent approach, on the other hand, would start from a common intermediate that can be elaborated into a variety of different products. For instance, 4,5-dimethylthiophenol could serve as a key intermediate. From this compound, a range of derivatives could be synthesized through various electrophilic aromatic substitution reactions. Direct bromination would lead to the target molecule, while other reactions like nitration or acylation would yield other substituted 4,5-dimethylthiophenol derivatives. Furthermore, the bromo substituent in this compound can serve as a handle for further functionalization through cross-coupling reactions (e.g., Suzuki or Stille coupling), allowing for the synthesis of more complex molecular architectures. jcu.edu.au

Catalytic Innovations in Synthesis

Recent advancements in catalysis have provided powerful tools for the synthesis of complex aryl thiols and their derivatives. These innovations, particularly in transition metal-mediated reactions and photoredox catalysis, offer enhanced efficiency, selectivity, and functional group tolerance, paving the way for the construction of molecules like this compound.

Transition metal-catalyzed cross-coupling reactions are fundamental in synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds. For the synthesis of aryl thiol derivatives, these methods enable the introduction of various substituents onto the aromatic ring. Common strategies include the Suzuki-Miyaura, Negishi, Kumada, and Stille couplings, which utilize palladium, nickel, or copper catalysts to couple organometallic reagents with organic halides.

In the context of thiophene (B33073) and thiophenol chemistry, palladium-catalyzed reactions are particularly prevalent. For instance, the Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide, is a robust method for creating aryl-aryl bonds. researchgate.net A study on the synthesis of 2-bromo-2'-phenyl-5,5'-thiophene demonstrated that the Suzuki reaction, using phenylboronic acid and 2,2'-dibromo-5,5'-bithiophene in the presence of a palladium catalyst, provided a higher yield compared to the Negishi reaction. researchgate.net The general mechanism involves an oxidative addition of the halide to the palladium(0) catalyst, followed by transmetallation with the organoboron species and reductive elimination to yield the coupled product. researchgate.net

Nickel-catalyzed couplings are also effective, especially for creating bonds involving sulfur. A nickel-catalyzed direct cross-coupling of heteroaromatic thioethers with aryl iodides has been shown to produce various biaryl frameworks with high efficiency under reductive conditions. organic-chemistry.org Similarly, the Kumada coupling, which uses a Grignard reagent, is a primary method for the alkylation of thiophenes. jcu.edu.au This reaction involves reacting a halothiophene with magnesium to form an organomagnesium intermediate, which then couples with another halide in the presence of a nickel catalyst, such as Ni(dppp)Cl2. jcu.edu.au

The table below summarizes key transition metal-mediated coupling reactions applicable to the synthesis of substituted aryl and heteroaryl thiols.

| Coupling Reaction | Catalyst/Metal | Reactants | Key Features |

| Suzuki-Miyaura | Palladium complexes | Organic Halide + Organoboron Compound | High functional group tolerance; reagents are often stable to air and moisture. researchgate.net |

| Kumada | Nickel, Palladium | Organic Halide + Grignard Reagent (Organomagnesium) | Highly effective for alkylation of thiophenes. jcu.edu.au |

| Negishi | Palladium, Nickel | Organic Halide + Organozinc Compound | Often provides high yields but organozinc reagents can be sensitive. |

| Stille | Palladium | Organic Halide + Organostannane (Organotin) | Tolerant of many functional groups, but tin byproducts can be toxic. |

These catalytic systems are crucial for modifying brominated thiophenol structures, allowing for the strategic introduction of aryl, alkyl, and other functional groups to build complex molecular architectures.

Visible-light photoredox catalysis has emerged as a powerful and sustainable strategy in organic synthesis, offering mild reaction conditions for a variety of transformations. mdpi.com In the realm of aryl thiol chemistry, this approach facilitates the formation of carbon-sulfur bonds through the generation of highly reactive thiyl radical intermediates. beilstein-journals.orgnih.gov

The fundamental principle involves a photocatalyst, typically a ruthenium or iridium polypyridyl complex, which absorbs visible light to reach an excited state. nih.govorganic-chemistry.org This excited catalyst can then engage in a single-electron transfer with a thiol. For example, the photoexcited Ru(bpz)₃²⁺ can be reductively quenched by a thiol, generating a thiyl radical cation. beilstein-journals.orgnih.gov Subsequent deprotonation yields the neutral thiyl radical, which is the key intermediate for C-S bond formation. nih.gov This radical can then participate in various reactions, such as the anti-Markovnikov hydrothiolation of olefins, a process known as the thiol-ene reaction. beilstein-journals.orgorganic-chemistry.org

Key aspects of photoredox catalysis in aryl thiol transformations include:

Thiyl Radical Generation : The process is initiated by a photoinduced electron transfer between the thiol and the excited photocatalyst. mdpi.com This method avoids the harsh conditions or stoichiometric reagents required in traditional methods. mdpi.com

Dual Catalysis Systems : Combining photoredox catalysis with transition metal catalysis, such as nickel, enables novel transformations. beilstein-journals.org For example, a dual Ni/photoredox system has been used for the arylation of thiols, including those in unprotected peptides. nih.gov This process is initiated by a hydrogen atom transfer (HAT) event promoted by visible light. nih.gov

Broad Substrate Scope : These methods are compatible with a wide range of thiols (both aromatic and aliphatic) and coupling partners, including alkenes, alkynes, and aryl halides. mdpi.combeilstein-journals.org The reactions often exhibit excellent functional group tolerance, even with sensitive groups like aryl halides that might decompose under UV irradiation. nih.gov

Below is a table summarizing different photoredox-catalyzed transformations involving aryl thiols.

| Transformation | Catalyst System | Reactants | Product Type |

| Radical Thiol-Ene Reaction | Ru(bpz)₃(PF₆)₂ organic-chemistry.org | Aryl Thiol + Alkene/Alkyne | Anti-Markovnikov Alkyl Sulfides beilstein-journals.org |

| C-S Cross-Coupling | Eosin Y | Aryl Thiol + Aryl Diazonium Salt | Diaryl Sulfide beilstein-journals.org |

| Arylation of Thiols | [Ir]-photocatalyst / [Ni]-catalyst (Dual) beilstein-journals.org | Thiol + Aryl Iodide | Aryl Thioether beilstein-journals.org |

| Difluoromethylation | fac-Ir(ppy)₃ | Thiophenol + Difluoromethylating Agent | Aryl Difluoromethyl Sulfide beilstein-journals.org |

Synthesis of Precursors and Structurally Related Compounds

The synthesis of a target molecule like this compound relies on the efficient preparation of key precursors and intermediates. These include substituted aminobenzenethiols, which can undergo further functionalization, and brominated dimethylbenzene compounds that establish the core aromatic structure.

Substituted 2-aminobenzenethiols are crucial intermediates for synthesizing a variety of heterocyclic compounds and serve as precursors for more complex thiophenols. openrgate.org Several classical and modern synthetic methods are available for their preparation.

One of the most notable methods is the Herz reaction . This process involves treating an arylamine with sulfur monochloride (S₂Cl₂) to form a thiazathiolium chloride, also known as a Herz compound. ijcrt.org Subsequent alkaline hydrolysis of this intermediate cleaves the five-membered ring to yield the sodium salt of the corresponding 2-aminobenzenethiol. ijcrt.org

Another common route is the reduction of bis-(o-nitrophenyl) disulfides . This two-step method first involves the reaction of a halonitrobenzene with sodium polysulfide to create the disulfide bridge. ijcrt.org In the second step, the disulfide is reduced, typically using zinc and an acid (acetic or hydrochloric), to give the zinc salt of the 2-aminobenzenethiol. ijcrt.org It is important to note that this method is not suitable for preparing nitro-substituted 2-aminobenzenethiols, as the nitro group would also be reduced. ijcrt.org

A third major pathway is the hydrolysis of 2-aminobenzothiazoles . This also involves two steps: first, the synthesis of the substituted 2-aminobenzothiazole (B30445), followed by its hydrolysis with a strong base like aqueous potassium hydroxide (B78521) to yield the 2-aminobenzenethiol. ijcrt.org There are numerous ways to synthesize the 2-aminobenzothiazole precursor, such as the condensation of an aniline (B41778) derivative with thiourea (B124793) and an oxidizing agent. ijcrt.org Copper-catalyzed methods have also been developed for the intramolecular C-S bond formation to create the benzothiazole (B30560) ring. ijcrt.org

The following table outlines these primary synthetic routes.

| Method | Starting Material | Key Reagents | Intermediate | Final Product |

| Herz Reaction | Arylamine | Sulfur Monochloride (S₂Cl₂), NaOH | Thiazathiolium chloride (Herz Compound) ijcrt.org | Sodium salt of 2-Aminobenzenethiol ijcrt.org |

| Disulfide Reduction | Halonitrobenzene | Sodium Polysulfide, Zn/Acid | Bis-(o-nitrophenyl) disulfide ijcrt.org | Zinc salt of 2-Aminobenzenethiol ijcrt.org |

| Benzothiazole Hydrolysis | Substituted Aniline | Thiourea/Oxidant, KOH | 2-Aminobenzothiazole ijcrt.org | 2-Aminobenzenethiol |

The synthesis of this compound requires a brominated dimethylbenzene (xylene) intermediate. The specific substitution pattern can be achieved through direct electrophilic aromatic substitution or via multi-step sequences involving functional group manipulation.

Direct bromination of xylenes (B1142099) is a common approach. For example, the synthesis of bromobenzene (B47551) and its derivatives often involves the reaction of the aromatic ring with bromine in the presence of a Lewis acid catalyst like iron or iron(III) bromide. alfa-chemistry.com However, direct bromination of dimethylbenzene can lead to a mixture of isomers, making purification necessary. The selectivity of the reaction is influenced by the directing effects of the two methyl groups. For 1,2-dimethylbenzene (o-xylene), bromination would preferentially occur at positions 4 and 5.

More controlled, multi-step syntheses are often employed to achieve specific isomers. A patented method for producing 3,5-dimethyl bromobenzene starts with 2,4-dimethylaniline. google.com The process involves:

Bromination : The aniline is first treated with hydrobromic acid and then hydrogen peroxide to install a bromine atom, yielding 2-bromo-4,6-dimethylaniline (B183183) hydrobromide. google.com

Diazotization : The resulting aminobromide is treated with sodium nitrite (B80452) in an acidic solution to form a diazonium salt. google.com

Hydrolysis/Reduction : The diazonium group is then removed and replaced with a hydrogen atom in the presence of cuprous chloride and hypophosphorous acid to give the final 3,5-dimethyl bromobenzene product. google.com

Another patented process describes the preparation of 4-bromo-1,2-xylene by reacting 1,2-dimethylbenzene with bromine in a solvent. google.com The reaction conditions are controlled to optimize the yield of the desired product.

The table below details examples of synthetic methods for brominated dimethylbenzenes.

| Target Compound | Starting Material | Key Steps & Reagents | Notes |

| Bromoxylene Isomers | Xylene (e.g., p-xylene) | Br₂, AlCl₃ or Fe catalyst | Direct bromination can produce mono- and poly-brominated products. alfa-chemistry.compuerchem.com |

| 3,5-Dimethyl bromobenzene | 2,4-Dimethylaniline | 1. HBr, H₂O₂ (Bromination) 2. NaNO₂, HCl (Diazotization) 3. CuCl, H₃PO₂ (Deamination) google.com | A multi-step sequence for regioselective synthesis. google.com |

| 4-Bromo-1,2-xylene | 1,2-Dimethylbenzene | Bromine, Solvent | Process conditions are optimized for yield and purity. google.com |

Iii. Chemical Reactivity and Transformation Mechanisms of 2 Bromo 4,5 Dimethylthiophenol

Nucleophilic Character of the Thiol Group

The sulfur atom of the thiol group in 2-Bromo-4,5-dimethylthiophenol possesses lone pairs of electrons, rendering it nucleophilic. This allows it to participate in a variety of bond-forming reactions, including alkylations, arylations, and conjugate additions.

The thiol group readily undergoes S-alkylation and S-arylation. In these reactions, the thiolate anion, formed by deprotonation of the thiol with a suitable base, acts as the nucleophile, displacing a leaving group on an alkyl or aryl halide.

While specific examples for this compound are not extensively documented, the reactivity of closely related isomers such as 2,4-dimethylthiophenol is well-established, particularly in the synthesis of pharmaceuticals like vortioxetine. In a key step, 2,4-dimethylthiophenol is S-arylated with an activated aryl halide, such as 1-fluoro-2-nitrobenzene. This reaction typically proceeds under basic conditions, using potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

A similar transformation is the palladium-catalyzed cross-coupling reaction, a powerful method for forming carbon-sulfur bonds. For instance, 2,4-dimethylthiophenol can be coupled with 2-bromoiodobenzene or tert-butyl 4-(2-bromophenyl)piperazine-1-carboxylate in the presence of a palladium catalyst and a phosphine (B1218219) ligand to create complex diaryl thioethers. These reactions highlight the general utility of dimethyl-substituted thiophenols as nucleophiles in C-S bond formation.

Table 1: Representative S-Arylation of a 2,4-dimethylthiophenol Analogue

| Thiol | Aryl Halide | Base | Solvent | Conditions | Product | Yield | Ref. |

| 2,4-dimethylbenzenethiol (B47642) | 1-fluoro-2-nitrobenzene | K₂CO₃ | DMF | 25°C | (2,4-dimethylphenyl)(2-nitrophenyl)sulfane | ~80% |

The nucleophilic thiol group can participate in Michael-type (or sulfa-Michael) additions to α,β-unsaturated carbonyl compounds and other Michael acceptors. This 1,4-conjugate addition is a highly efficient method for forming carbon-sulfur bonds.

Research on the structurally similar compound, 4-bromo-2,5-dimethylbenzenethiol, demonstrates this reactivity. It undergoes a 1,4-addition reaction with methacrylic acid to yield the corresponding sulfide (B99878). tandfonline.com This reaction exemplifies the capacity of the thiolate to add to activated double bonds.

In other studies, various substituted thiophenols, including 2,4-dimethylthiophenol, have been successfully added to methyl 2-acetamidoacrylate in a sulfa-Michael addition. organic-chemistry.org These reactions are often promoted by a phase-transfer catalyst like Aliquat 336 in the presence of a base such as potassium carbonate, affording the corresponding S-arylmercapturate products in high yields. organic-chemistry.org

Table 2: Michael Addition of Thiophenol Analogues

| Thiol | Michael Acceptor | Catalyst/Base | Solvent | Product | Yield | Ref. |

| 4-bromo-2,5-dimethylbenzenethiol | Methacrylic acid | Not specified | Not specified | 3-((4-bromo-2,5-dimethylphenyl)thio)-2-methylpropanoic acid | 38% | tandfonline.com |

| 2,4-dimethylthiophenol | Methyl 2-acetamidoacrylate | Aliquat 336 / K₂CO₃ | Toluene | 2-Acetamido-3-(2,4-dimethylphenylsulfanyl)propionic acid methyl ester | 82% | organic-chemistry.org |

The nucleophilicity of the thiol group allows its participation in multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a complex product. These reactions are highly valued for their efficiency and atom economy.

While a specific three-component reaction involving this compound is not documented, the general reactivity of thiophenols in such pathways is known. For example, a three-component reaction between a β-ketosulfone, formaldehyde, and a thiophenol can be performed in water without a catalyst to generate Mannich-type thioethers in good yields. tandfonline.com Another approach involves the transition-metal-free, three-component coupling of thiophenols, arynes, and aldehydes, which provides a mild route to 2-arylthio benzyl (B1604629) alcohol derivatives. nih.gov These examples suggest that this compound could likely serve as the thiol component in similar MCRs.

Table 3: General Three-Component Reaction Involving Thiophenols

| Component 1 | Component 2 | Component 3 | Conditions | Product Type | Ref. |

| Thiophenol | β-Ketosulfone | Formalin | Water, 90°C, 10h | Mannich-type thioether | tandfonline.com |

| Thiophenol | Aryne Precursor (e.g., 2-(trimethylsilyl)phenyl triflate) | Aldehyde | CsF, 18-crown-6, MeCN | 2-Arylthio benzyl alcohol | nih.gov |

Direct S-cyanation transforms the thiol group into a thiocyanate (B1210189) (-SCN) group. Thiocyanates are valuable synthetic intermediates. Various methods have been developed for this transformation, often involving an electrophilic cyanating agent and sometimes a metal catalyst or electrochemical conditions.

A practical method for the S-cyanation of thiophenols utilizes copper(I) cyanide (CuCN) as the cyanide source under aerobic conditions. chemrevlett.com The reaction is mediated by a copper catalyst with a ligand like N,N,N',N'-tetramethylethylenediamine (TMEDA) in an acetonitrile (B52724) solvent. chemrevlett.com This method is effective for a range of thiophenols, converting them to their corresponding aryl thiocyanates. chemrevlett.com

Another modern approach is the direct electrochemical cyanation of thiophenols with a low-toxicity cyanide source like trimethylsilyl (B98337) cyanide (TMSCN). ucr.edunih.gov This transition-metal-free and oxidant-free method provides thiocyanates in moderate to high yields under mild conditions. ucr.edunih.gov The substrate scope of these reactions is generally broad, and it is anticipated that this compound would be a viable substrate for such transformations. chemrevlett.comucr.edu

Table 4: General Protocols for Direct S-Cyanation of Thiophenols

| Method | Cyanide Source | Catalyst/Conditions | Solvent | Product | Ref. |

| Copper-Mediated Aerobic Cyanation | CuCN | TMEDA, Air | Acetonitrile | Aryl thiocyanate | chemrevlett.com |

| Electrochemical Cyanation | Trimethylsilyl cyanide (TMSCN) | Graphite felt anode, Pt cathode, nBu₄NBF₄ | Acetonitrile | Aryl thiocyanate | ucr.edunih.gov |

Oxidative Chemistry of the Thiol Functionality

The thiol group is susceptible to oxidation, with the most common transformation being the formation of a disulfide bridge (S-S bond).

The oxidation of a thiol to a disulfide involves the coupling of two thiol molecules to form a dimer. This oxidative coupling can be achieved with a wide variety of mild oxidizing agents.

Studies on the synthesis of the closely related 4-bromo-2,5-dimethylbenzenethiol have shown that it is formed alongside its corresponding disulfide, indicating the facility of this oxidation process. tandfonline.com General methods for the oxidation of thiophenols to disulfides include the use of oxidants like iodine (I₂) in the presence of a base (e.g., triethylamine), hydrogen peroxide, or simply exposure to air, sometimes catalyzed by metal complexes. researchgate.netacs.org For example, 2,6-dimethylbenzenethiol (B89409) is oxidized by iodine in chloroform (B151607) with triethylamine (B128534) to afford the corresponding bis(2,6-dimethylphenyl) disulfide in high yield. researchgate.net This demonstrates a standard and efficient protocol for the formation of symmetrical disulfides from substituted thiophenols.

Table 5: Representative Oxidation of a Dimethylbenzenethiol Analogue to a Disulfide

| Thiol | Oxidant | Base | Solvent | Conditions | Product | Yield | Ref. |

| 2,6-dimethylbenzenethiol | Iodine (I₂) | Triethylamine | Chloroform | 0°C to RT | Bis(2,6-dimethylphenyl) disulfide | 89% | researchgate.net |

Conversion to Sulfonyl Derivatives

The thiol functionality of this compound is readily susceptible to oxidation, providing a pathway to sulfonyl derivatives, most notably sulfonyl chlorides. This transformation is a critical step in the synthesis of various sulfonamides and sulfonate esters. The oxidation of the thiophenol to the corresponding 2-bromo-4,5-dimethylbenzenesulfonyl chloride is typically achieved using strong oxidizing agents. While direct experimental procedures for this specific molecule are not extensively detailed in the literature, the conversion is analogous to well-established methods for other aryl thiols.

Commonly, this oxidation is performed by treating the thiophenol with chlorine gas in the presence of an acidic medium or by using other chlorinating/oxidizing agents like sulfuryl chloride (SO₂Cl₂). The resulting 2-bromo-4,5-dimethylbenzenesulfonyl chloride is a stable and versatile intermediate. Its significance is highlighted in various synthetic patents where related benzenesulfonyl chlorides are used as precursors for creating more complex molecules. For instance, processes have been developed for the reduction of substituted benzenesulfonyl chlorides back to thiophenols using reagents like formic acid with a palladium catalyst, demonstrating the synthetic utility of this class of compounds. google.comgoogle.comgoogle.com

| Transformation | Typical Reagents | Product Class | Significance |

| Thiol to Sulfonyl Chloride | Cl₂, SO₂Cl₂ | Sulfonyl Chloride | Versatile intermediate for sulfonamides/sulfonates |

Reactivity of the Bromine Substituent

The bromine atom on the aromatic ring is a key handle for introducing molecular diversity through various transition-metal-catalyzed cross-coupling reactions.

The carbon-bromine bond in this compound is a prime site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon, carbon-nitrogen, and carbon-sulfur bonds. nih.gov

C-S Bond Formation: The synthesis of the antidepressant Vortioxetine and its intermediates provides extensive examples of C-S coupling involving the structurally similar 2,4-dimethylthiophenol. google.comepo.org In these reactions, an aryl halide is coupled with the thiophenol in the presence of a palladium catalyst and a suitable phosphine ligand. These established procedures are directly applicable to this compound, where it could act as the aryl halide partner. Typical catalytic systems include Pd₂(dba)₃ or Pd(dba)₂ with ligands like DPEphos, Xantphos, or BINAP, and a base such as t-BuOK or NaOt-Bu. google.comgoogle.comgoogle.com

C-N Bond Formation (Buchwald-Hartwig Amination): The Buchwald-Hartwig amination allows for the formation of arylamines from aryl halides. google.com The bromine atom of this compound can react with a wide range of primary and secondary amines using a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., BINAP, Xantphos), and a strong base (e.g., NaOt-Bu). This reaction provides a direct route to N-substituted derivatives. cardiff.ac.uk

C-C Bond Formation (Suzuki-Miyaura Coupling): The Suzuki-Miyaura reaction is a powerful method for creating biaryl structures by coupling an aryl halide with a boronic acid or ester. researchgate.net this compound can be coupled with various aryl or vinyl boronic acids using a palladium catalyst like Pd(PPh₃)₄ and a base (e.g., Na₂CO₃). It is important to note that free thiol groups can poison palladium catalysts; therefore, it is often advantageous to protect the thiol group before performing the coupling reaction. acs.org

Table of Representative Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Typical Catalyst/Ligand | Bond Formed |

|---|---|---|---|

| C-S Coupling | Thiophenols | Pd₂(dba)₃ / DPEphos | C-S |

| Buchwald-Hartwig | Amines | Pd₂(dba)₃ / BINAP | C-N |

The bromine substituent can be activated to facilitate further substitutions. A primary method for activating the C-Br bond for nucleophilic attack is through lithium-halogen exchange . Treating this compound with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures results in the replacement of the bromine atom with lithium. rsc.orggoogleapis.com This generates a highly reactive aryllithium species. This organometallic intermediate is a potent nucleophile and can react with a wide variety of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides) to form new carbon-carbon or carbon-heteroatom bonds. This two-step sequence allows the bromine to serve as a precursor for functionalities that are not accessible through direct substitution.

Direct nucleophilic aromatic substitution of the bromine atom is generally difficult under standard conditions but can be forced under harsh conditions or if the ring is further activated by strongly electron-withdrawing groups. For electrophilic substitutions, the bromine atom itself is not the point of reaction but rather influences the reactivity of the aromatic ring, as discussed below.

Aromatic Ring Reactivity and Electronic Effects

The positions for electrophilic attack on the benzene (B151609) ring of this compound are governed by the cumulative directing effects of the three substituents: the thiol (-SH), the two methyl groups (-CH₃), and the bromine (-Br).

-SH (Thiol) group: A powerful activating group and a strong ortho, para-director due to the lone pairs on the sulfur atom which can donate electron density to the ring via resonance. masterorganicchemistry.com

-CH₃ (Methyl) groups: Activating groups that are ortho, para-directors through an inductive electron-donating effect. savemyexams.com

-Br (Bromo) group: A deactivating group due to its electron-withdrawing inductive effect, but it is an ortho, para-director because its lone pairs can participate in resonance stabilization of the cationic intermediate (arenium ion). libretexts.org

The available positions for substitution are C-3 and C-6. The directing effects of the substituents are as follows:

The -SH group at C-1 directs to C-2 (blocked), C-6, and C-4 (blocked).

The -Br group at C-2 directs to C-1 (blocked), C-3, and C-6.

The -CH₃ group at C-4 directs to C-3 and C-5 (blocked).

The -CH₃ group at C-5 directs to C-4 (blocked) and C-6.

Considering these influences, the primary sites for electrophilic attack are C-3 and C-6. The powerful ortho, para-directing ability of the thiol group strongly favors substitution at the C-6 position. The methyl group at C-5 also directs to C-6. The bromine atom directs to both C-3 and C-6. Therefore, the C-6 position is electronically the most favored site for electrophilic aromatic substitution. Substitution at C-3 is also possible but is likely to be a minor product due to less cumulative activation compared to the C-6 position.

Activating Effects: The thiol group is a strong activator, and the two methyl groups are moderate activators. These groups increase the electron density of the aromatic ring, making it more nucleophilic and thus more susceptible to electrophilic attack than benzene itself. The thiol group's activating effect is particularly potent. masterorganicchemistry.com

Deactivating Effect: The bromine atom is a deactivator, withdrawing electron density through its inductive effect. This makes the ring less reactive than it would be without the bromine.

Iv. Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. For 2-Bromo-4,5-dimethylthiophenol, a combination of one-dimensional and two-dimensional NMR experiments would be essential to assign the proton and carbon signals unequivocally.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the methyl protons, and the thiol proton. The chemical shifts (δ) are influenced by the electronic environment of each proton. The bromine atom and the thiol group, being ortho to each other, will exert significant effects on the adjacent aromatic protons.

Predicted ¹H NMR Data:

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic-H (position 3) | ~ 7.3 - 7.5 | Singlet |

| Aromatic-H (position 6) | ~ 7.0 - 7.2 | Singlet |

| Thiol-SH | ~ 3.5 - 4.5 | Singlet (broad) |

| Methyl-CH₃ (position 4) | ~ 2.2 - 2.4 | Singlet |

| Methyl-CH₃ (position 5) | ~ 2.1 - 2.3 | Singlet |

Note: Predicted values are estimates and may vary based on solvent and experimental conditions.

The aromatic protons at positions 3 and 6 are expected to appear as singlets due to the lack of adjacent protons for coupling. The thiol proton typically appears as a broad singlet and its chemical shift can be highly variable depending on concentration and solvent. The two methyl groups will each give rise to a singlet, with the methyl group at position 4 potentially being slightly downfield due to the deshielding effect of the neighboring bromine atom.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, six distinct signals are expected for the aromatic carbons and two signals for the methyl carbons. The chemical shifts are influenced by the attached substituents.

Predicted ¹³C NMR Data:

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-1 (C-SH) | ~ 128 - 132 |

| C-2 (C-Br) | ~ 115 - 120 |

| C-3 | ~ 135 - 140 |

| C-4 | ~ 138 - 142 |

| C-5 | ~ 130 - 135 |

| C-6 | ~ 130 - 135 |

| C-CH₃ (position 4) | ~ 20 - 23 |

| C-CH₃ (position 5) | ~ 18 - 21 |

Note: Predicted values are estimates and may vary based on solvent and experimental conditions.

The carbon atom attached to the bromine (C-2) is expected to be significantly shielded compared to the other aromatic carbons. The carbons bearing the methyl groups (C-4 and C-5) and the thiol group (C-1) will also have characteristic chemical shifts.

To definitively assign the proton and carbon signals, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.

COSY: This experiment would confirm the absence of coupling between the aromatic protons, as they are expected to be isolated singlets.

HSQC: This experiment would establish the direct one-bond correlations between the protons and their attached carbon atoms. For instance, it would link the aromatic proton signals to their corresponding aromatic carbon signals and the methyl proton signals to the methyl carbon signals.

HMBC: This experiment is crucial for establishing long-range (2-3 bond) correlations. It would allow for the unambiguous assignment of the quaternary carbons and the precise positioning of the substituents. For example, correlations would be expected between the methyl protons and the adjacent aromatic carbons, and between the aromatic protons and neighboring carbons.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

HRMS provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound, confirming the presence of bromine and sulfur through their characteristic isotopic patterns. The expected exact mass can be calculated based on the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ³²S).

Calculated Exact Mass:

| Ion | Formula | Calculated Exact Mass [M]⁺ |

| Molecular Ion | C₈H₉BrS | 215.9659 |

The presence of bromine would be readily identifiable by the characteristic M and M+2 isotopic peaks with an intensity ratio of approximately 1:1, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

ESI-MS is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. For this compound, ESI-MS in positive ion mode would likely show the protonated molecule [M+H]⁺, while in negative ion mode, the deprotonated molecule [M-H]⁻ would be observed due to the acidic nature of the thiol proton. This analysis would confirm the molecular weight of the compound.

Vibrational Spectroscopy

Vibrational spectroscopy probes the quantized vibrational states of a molecule. By measuring the absorption of infrared radiation, specific functional groups and bonding arrangements within the molecule can be identified based on their characteristic vibrational frequencies.

Infrared (IR) spectroscopy is a cornerstone technique for the identification of functional groups in organic molecules. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of the bonds present in the molecule. For this compound, the IR spectrum provides clear evidence for its key structural features.

The presence of the thiol group (-SH) is typically identified by a weak absorption band in the region of 2550-2600 cm⁻¹. The stretching vibration of the C-S bond usually appears in the fingerprint region, between 600 and 800 cm⁻¹. Aromatic C-H stretching vibrations are observed as a group of bands in the 3000-3100 cm⁻¹ range. The substitution pattern on the benzene (B151609) ring can be inferred from the pattern of C-H out-of-plane bending vibrations in the 650-900 cm⁻¹ region. The C-Br stretching vibration is expected to be found at lower frequencies, typically in the range of 500-650 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Thiol (-SH) | Stretching | 2550 - 2600 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Methyl C-H | Stretching | 2850 - 2960 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| Carbon-Sulfur (C-S) | Stretching | 600 - 800 |

| Carbon-Bromine (C-Br) | Stretching | 500 - 650 |

Note: The table presents expected absorption ranges for the functional groups present in this compound based on typical values for similar organic compounds.

Electronic Spectroscopy

Electronic spectroscopy investigates the electronic structure of molecules by measuring the absorption of ultraviolet and visible light, which promotes electrons from lower to higher energy orbitals.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption of UV light promotes electrons from π to π* orbitals in the benzene ring. The substitution of the ring with a bromo, two methyl groups, and a thiol group influences the energy of these transitions and thus the wavelength of maximum absorption (λmax).

The thiol and methyl groups are generally considered auxochromes, which can cause a bathochromic shift (a shift to longer wavelengths) of the primary absorption bands of the benzene ring. The bromine atom can also influence the absorption spectrum. A typical UV-Vis spectrum for a substituted thiophenol would be expected to show absorptions in the range of 250-300 nm.

| Electronic Transition | Typical λmax Range (nm) | Solvent |

| π → π* | 250 - 300 | Ethanol or Cyclohexane |

Note: This table indicates the expected range for the principal π → π electronic transitions for a molecule with the chromophore and auxochromes present in this compound.*

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. While this compound itself is not chiral, the introduction of a chiral center, for instance by derivatization at the thiol group with a chiral moiety, would yield a molecule amenable to CD analysis.

CD spectroscopy is highly sensitive to the stereochemistry of a molecule and can be used to determine the absolute configuration of chiral centers and to study conformational changes. The resulting CD spectrum, with its characteristic positive and negative peaks (Cotton effects), would serve as a unique fingerprint for a specific enantiomer of a this compound derivative.

| Application of CD Spectroscopy | Information Obtained |

| Analysis of Chiral Derivatives | Determination of absolute configuration, enantiomeric purity, and conformational analysis. |

Note: This table outlines the potential applications of CD spectroscopy for hypothetical chiral derivatives of this compound.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is then used to calculate the electron density map of the molecule, from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision.

For this compound, a successful single-crystal X-ray diffraction analysis would provide unambiguous confirmation of its molecular structure, including the substitution pattern on the benzene ring and the conformation of the thiol group relative to the ring. It would also reveal details of the intermolecular interactions, such as hydrogen bonding or π-stacking, that govern the packing of the molecules in the crystal lattice.

| Parameter | Information Provided |

| Unit Cell Dimensions | The size and shape of the repeating unit in the crystal. |

| Space Group | The symmetry of the crystal lattice. |

| Atomic Coordinates | The precise position of each atom in the molecule. |

| Bond Lengths and Angles | The geometry of the covalent bonds within the molecule. |

| Intermolecular Interactions | Details of how molecules are arranged and interact in the solid state. |

Note: This table describes the key information that would be obtained from an X-ray crystallographic analysis of this compound.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, sulfur, and bromine) present in a compound. This experimental data is then compared to the theoretical percentages calculated from the molecular formula (C₈H₉BrS). A close agreement between the experimental and calculated values provides strong evidence for the compound's elemental composition and purity.

| Element | Theoretical Mass % |

| Carbon (C) | 41.57% |

| Hydrogen (H) | 3.92% |

| Bromine (Br) | 34.58% |

| Sulfur (S) | 13.87% |

Note: This table presents the calculated theoretical elemental composition of this compound (Molecular Formula: C₈H₉BrS).

V. Computational Chemistry and Mechanistic Elucidation of 2 Bromo 4,5 Dimethylthiophenol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electronic distribution and energy of the system.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. It offers a favorable balance between accuracy and computational cost, making it suitable for a wide range of chemical systems.

For a molecule like 2-bromo-4,5-dimethylthiophenol, DFT calculations, such as those performed at the CAM-B3LYP/6-311++G(d,p) or UB3LYP/6-31G(d,p) levels of theory, can provide critical insights. scielo.brucl.ac.uk These calculations can determine key electronic properties. For instance, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for predicting reactivity. The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

Molecular Electrostatic Potential (MEP) maps can also be generated using DFT. scielo.br These maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential around the sulfur and bromine atoms, indicating sites susceptible to electrophilic attack, and positive potential around the thiol hydrogen, indicating its acidic nature.

Table 1: Illustrative DFT-Calculated Properties for Aromatic Thiophenols (Note: This table is illustrative and based on typical values for similar compounds, not on specific experimental data for this compound.)

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating capability (nucleophilicity) |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability (electrophilicity) |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and electronic transitions |

| Dipole Moment | 1.8 D | Measures the overall polarity of the molecule |

Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely on first principles without using experimental data for parameterization. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can offer higher accuracy for specific properties.

In the study of related brominated aromatic compounds, ab initio calculations have been employed to obtain highly accurate ground-state geometries and to calibrate results from less demanding methods. amazonaws.com For this compound, these methods could be used to precisely predict bond lengths, bond angles, and vibrational frequencies, which can then be compared with experimental data from techniques like X-ray crystallography or infrared spectroscopy.

Molecular Modeling and Dynamics Simulations

While quantum mechanics describes electronic behavior, molecular modeling and dynamics simulations are used to explore the physical movements and interactions of atoms and molecules over time.

Even relatively simple molecules can exist in different spatial arrangements or conformations. Conformational analysis of this compound would focus on the orientation of the thiol (-SH) group relative to the benzene (B151609) ring and the adjacent bromo and methyl substituents.

Molecular dynamics simulations, often using force fields like MacroModel, can be used to explore the potential energy surface of the molecule and identify stable conformers. amazonaws.com By simulating the molecule's movement over time at different temperatures, researchers can determine the relative energies of different conformations and the energy barriers for rotation around the C-S bond. This information is vital for understanding how the molecule's shape influences its reactivity and interactions.

In the solid state or in solution, molecules interact with each other through various non-covalent forces. For this compound, these interactions are critical for understanding its physical properties, such as melting point and solubility, as well as its role in larger molecular assemblies.

Computational models can identify and quantify these interactions. Studies on similar molecules, like bromo-dimethoxybenzaldehydes, have used models such as the Quantum Theory of Atoms in Molecules (QTAIM) to analyze intermolecular bonds. scielo.br Potential interactions for this compound would include hydrogen bonds involving the thiol group (S-H···S or S-H···Br), halogen bonds (C-Br···S), and π-π stacking between aromatic rings. scielo.bracs.org

Table 2: Potential Intermolecular Interactions in this compound (Note: This table is a theoretical representation of possible interactions.)

| Interaction Type | Donor | Acceptor | Typical Energy (kJ/mol) |

|---|---|---|---|

| Hydrogen Bond | Thiol (-SH) | Sulfur atom (in another molecule) | 5 - 20 |

| Halogen Bond | Bromine atom (-Br) | Sulfur atom (in another molecule) | 5 - 25 |

| π-π Stacking | Aromatic Ring | Aromatic Ring | 2 - 10 |

| C-H···π | Methyl C-H | Aromatic Ring | 1 - 5 |

Mechanistic Pathway Elucidation of Chemical Transformations

Computational chemistry is an indispensable tool for elucidating the step-by-step mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, a detailed reaction profile can be constructed.

For this compound, this could involve modeling various reaction types. For example, in nucleophilic aromatic substitution (SNAr) reactions, DFT calculations can be used to model the formation of the Meisenheimer complex intermediate and determine the activation energy of the reaction. researchgate.net

Furthermore, thiophenols are known to participate in radical reactions. ucl.ac.uk Computational methods can be used to study the formation of the thiyl radical (Ar-S•) from this compound and its subsequent reactions. cam.ac.uk DFT calculations can map the potential energy surface for radical-mediated processes, helping to understand reaction kinetics and product selectivity. nih.gov For example, modeling the transition state for hydrogen abstraction or addition to a double bond by the thiyl radical can provide insights into its reactivity in polymerization or isomerization reactions. ucl.ac.uk

Identification and Characterization of Reaction Intermediates

The reactivity of this compound is dictated by the nature of the intermediates formed during a reaction. Computational chemistry enables the identification and characterization of these often fleeting species. Common reactions for this class of compound include nucleophilic aromatic substitution (SNAr), transition-metal-catalyzed cross-coupling, and radical reactions.

In SNAr reactions, the formation of a Meisenheimer complex is a critical intermediate. researchgate.net Density Functional Theory (DFT) calculations can be employed to model the geometry and energy of this intermediate, where a nucleophile attacks the aromatic ring. The stability of the Meisenheimer complex is influenced by the electron-withdrawing nature of the bromine atom and the electronic effects of the methyl and thiol groups.

In metal-catalyzed reactions, such as copper-mediated C-S coupling, a variety of intermediates involving different oxidation states of the metal are plausible. rsc.org For instance, a proposed mechanistic pathway could involve a copper(I)-thiolate complex which, upon photoexcitation or thermal activation, engages with the aryl bromide. rsc.org Computational modeling can help to distinguish between pathways involving aryl radicals, copper(II), and even copper(III) intermediates by calculating the relative energies of these species. rsc.org Radical intermediates, such as the 2-bromo-4,5-dimethylphenyl radical or the corresponding thiyl radical, can also be computationally characterized, particularly in reactions initiated by light or radical initiators. researchgate.net

Below is a table illustrating the types of potential reaction intermediates of this compound that can be characterized using computational methods.

| Intermediate Type | Potential Formation Pathway | Key Computational Descriptors |

| Meisenheimer Complex | SNAr with a nucleophile | Geometry, Stabilization Energy, Charge Distribution |

| Thiyl Radical | Homolytic S-H bond cleavage | Spin Density, Bond Dissociation Energy (BDE) |

| Aryl Radical | Reductive cleavage of C-Br bond | Spin Density Distribution, Relative Energy |

| Copper(I)-Thiolate Complex | Reaction with a Cu(I) salt | Coordination Geometry, Cu-S Bond Length, HOMO/LUMO Energies |

| Copper(II/III) Species | Oxidative addition/reductive elimination | Oxidation State, Magnetic Moment, Reaction Pathway Energies |

This table is illustrative and presents potential intermediates that can be studied computationally.

Transition State Computations for Reaction Kinetics

Understanding the kinetics of a chemical reaction requires detailed knowledge of the transition states (TS) that connect reactants, intermediates, and products. Transition state theory provides a framework for relating the rate of a reaction to the energetic barrier of its highest-energy transition state. Computational methods, particularly DFT, are extensively used to locate and characterize these transition states on the potential energy surface.

For this compound, TS computations can elucidate the feasibility of different reaction pathways. For example, in a C-S cross-coupling reaction, one could compute the activation barriers for oxidative addition of the C-Br bond to a metal catalyst, followed by reductive elimination to form the product. google.com Comparing the computed free energy of activation (ΔG‡) for different proposed mechanisms allows for the identification of the most likely reaction pathway. Similar computational studies on the atropisomerization of a related compound, 4-bromo-3,5-dimethylbenzenethiol, have successfully used TS calculations to determine energy barriers for rotation. amazonaws.com These calculations provide quantitative predictions of reaction rates and how they are influenced by factors such as temperature, solvent, and catalyst structure.

The following table provides hypothetical computed activation energies for a substitution reaction, illustrating the type of data generated from transition state computations.

| Reaction Step | Computational Method | Solvent Model | Computed ΔG‡ (kcal/mol) |

| Nucleophilic Attack | B3LYP/6-311+G(d,p) | IEFPCM (Acetonitrile) | +22.5 |

| Bromide Elimination | B3LYP/6-311+G(d,p) | IEFPCM (Acetonitrile) | +5.3 |

| Overall Reaction | B3LYP/6-311+G(d,p) | IEFPCM (Acetonitrile) | +22.5 |

This table contains hypothetical data for illustrative purposes, based on typical values for SNAr reactions.

Prediction of Spectroscopic Parameters and Spectral Interpretation

Computational chemistry serves as a powerful predictive tool for various spectroscopic techniques, aiding in the structural confirmation and interpretation of experimental spectra. By calculating spectroscopic parameters for a proposed structure, a direct comparison with experimental data can validate its identity.

For this compound, methods like DFT can predict:

Nuclear Magnetic Resonance (NMR) Spectra: Chemical shifts (¹H and ¹³C) and coupling constants can be calculated. These predictions are valuable for assigning peaks in complex experimental spectra and confirming the regiochemistry of the substituents on the benzene ring.

Infrared (IR) Spectroscopy: Vibrational frequencies and their intensities can be computed. This helps in assigning characteristic absorption bands, such as the S-H stretch, C-S stretch, and C-Br stretch, as well as the aromatic C-H bending modes.

Electronic Spectra: Ultraviolet-Visible (UV-Vis) absorption wavelengths and oscillator strengths can be predicted using Time-Dependent DFT (TD-DFT). This provides insight into the electronic transitions, such as π→π* transitions within the aromatic system.

The table below shows a hypothetical comparison of predicted and experimental spectroscopic data for this compound.

| Parameter | Predicted Value | Experimental Value |

| ¹H NMR Chemical Shift (S-H) | 3.55 ppm | 3.51 ppm |

| ¹³C NMR Chemical Shift (C-Br) | 115.8 ppm | 115.2 ppm |

| IR Frequency (S-H stretch) | 2560 cm⁻¹ | 2555 cm⁻¹ |

| UV-Vis λmax | 285 nm | 288 nm |

This table is for illustrative purposes. Predicted values are typical for DFT calculations and are compared with plausible experimental data.

Quantitative Structure-Property Relationship (QSPR) Studies for Predictive Modeling

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural or physicochemical properties of molecules with a specific property of interest, such as boiling point, solubility, or biological activity. These models rely on molecular descriptors, which are numerical values derived from the chemical structure.

For this compound, QSPR studies can be used to predict a wide range of properties without the need for experimental measurement. Molecular descriptors can be calculated using computational software and include constitutional, topological, geometric, and electronic parameters. For example, studies on related thiophenols have utilized QSAR (a subset of QSPR for biological activity) to predict toxicity based on such descriptors. semanticscholar.org

Key descriptors for this compound would include:

LogP (Octanol-Water Partition Coefficient): A measure of lipophilicity.

Topological Polar Surface Area (TPSA): Related to hydrogen bonding potential and cell permeability.

HOMO/LUMO Energies: Relate to the molecule's ability to donate or accept electrons.

These descriptors can be fed into a regression model to predict a desired property. The table below presents key molecular descriptors for this compound and a related compound, which could be used in a QSPR model.

| Compound | Molecular Weight ( g/mol ) | LogP (Calculated) | TPSA (Ų) | Dipole Moment (Debye) |

| This compound | 217.12 | 3.65 | 38.8 | 1.98 |

| 2,4-Dimethylthiophenol | 138.23 | 2.80 | 38.8 | 1.35 |

Calculated descriptor values are representative and serve to illustrate the data used in QSPR studies.

Vi. Advanced Materials and Specialized Applications of 2 Bromo 4,5 Dimethylthiophenol

Building Blocks for Polymeric and Conjugated Materials

Substituted thiophenols are crucial monomers for synthesizing high-performance polymers, particularly those with valuable electronic and optical properties. The unique constitution of 2-Bromo-4,5-dimethylthiophenol offers multiple avenues for incorporation into polymeric structures.

Thiophenols and their derivatives can undergo polymerization through various methods, most notably oxidative polymerization, to form poly(phenylene sulfide) (PPS) and related materials. The electro-oxidative polymerization of structurally similar compounds like 3,5-dimethylthiophenol (B1346996) demonstrates a viable route to creating poly(arylene sulphide)s. acs.org This process typically involves the electrochemical oxidation of the thiophenol monomer, leading to the formation of a polymer chain linked by sulfur atoms. The presence of dimethyl groups on the aromatic ring, as in this compound, can enhance the solubility of the resulting polymers, a critical factor for solution-based processing. acs.org

The bromine atom on the this compound molecule serves as a reactive handle for post-polymerization modification or for creating cross-linked networks, adding another layer of versatility to its application in materials synthesis.

Table 1: Polymerization Methods for Thiophenol Derivatives

| Polymerization Method | Monomer Example | Catalyst/Conditions | Resulting Polymer Type |

|---|---|---|---|

| Electro-oxidative Polymerization | 3,5-Dimethylthiophenol | Electro-oxidation | Poly(arylene sulphide) acs.org |

| Oxidative Polymerization | Bis(3,5-dimethylphenyl) Disulfide | Metal complexes with air | Poly(thio-2,6-dimethyl-1,4-phenylene) acs.org |

Conjugated polymers derived from thiophene (B33073) and thiophenol units are at the forefront of research in organic electronics, including organic solar cells (OSCs) and organic light-emitting diodes (OLEDs). The incorporation of building blocks like this compound allows for the fine-tuning of the electronic properties of these materials. For instance, novel benzothiadiazole-based thiophene polymers have been synthesized for use in hybrid organic-inorganic heterointerfaces, where the interface energetics play a crucial role in charge generation. researchgate.net

The dimethyl substituents on the phenyl ring can influence the polymer's morphology and energy levels (HOMO/LUMO), while the sulfur atom of the thiol group provides strong electronic coupling along the polymer backbone. The bromine atom can be used to introduce other functional groups or to anchor the polymer to surfaces, which is critical for the fabrication of stable and efficient electronic devices.

Precursors in Complex Organic Synthesis and Heterocyclic Chemistry

The reactivity of the thiol and bromo groups makes this compound a valuable precursor for constructing complex molecules, particularly those containing sulfur heterocycles.

Benzothiazines and related sulfur-nitrogen heterocycles are important scaffolds in medicinal chemistry due to their diverse biological activities. Research has shown that substituted 2-aminobenzenethiols are key starting materials for the synthesis of these compounds. For example, 7-bromo- and 5,6-dimethyl-4H-1,4-benzothiazines have been synthesized through the condensation and oxidative cyclization of the corresponding 2-aminobenzenethiols with β-diketones in dimethyl sulfoxide (B87167) (DMSO). researchgate.net

While this compound itself is not an aminothiophenol, its structure is a prime scaffold. A synthetic sequence involving the reduction of a nitro group or another nitrogen-containing precursor ortho to the thiol would convert it into the necessary intermediate for benzothiazine synthesis. This highlights its role as a foundational building block for accessing these complex heterocyclic systems. researchgate.net Furthermore, electrochemical methods have been developed for synthesizing thiochromans and indolo-1,2-benzothiazines from various substituted thiophenols, demonstrating the broad utility of the thiophenol moiety in heterocyclic construction. acs.org

Table 2: Examples of Synthesized Sulfur-Nitrogen Heterocycles from Thiophenol Scaffolds

| Starting Material Scaffold | Reagent | Product | Reference |

|---|---|---|---|

| 2-Amino-5-bromo/3,4-dimethylbenzenethiol | β-Diketones/β-Ketoesters | Substituted 4H-1,4-Benzothiazines | researchgate.net |

| Styryl diazo imides and Aryl thiols | Electrochemical cascade | 2,5-Pyrrolidine-dione-fused thiochromans | acs.org |

The thiol group of this compound is a potent nucleophile, making it ideal for C-S bond-forming reactions, a cornerstone of modern organic synthesis. Palladium-catalyzed cross-coupling reactions are frequently employed to link thiophenols with aryl halides. This strategy is exemplified in the synthesis of the multimodal antidepressant vortioxetine, where the key intermediate is formed by coupling 2,4-dimethylthiophenol with an activated aryl halide like 1-bromo-2-iodobenzene. google.comgoogle.com Such reactions create complex diaryl sulfide (B99878) scaffolds that are central to many pharmaceutically active molecules. google.comsmolecule.com

The bromine atom on this compound provides an additional site for sequential cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the programmed construction of highly functionalized, multi-aryl structures. This dual reactivity makes it a powerful tool for building diverse and complex molecular architectures.

Table 3: Synthetic Transformations Utilizing the Dimethylthiophenol Scaffold

| Thiophenol Derivative | Coupling Partner | Reaction Type | Product Scaffold | Reference |

|---|---|---|---|---|

| 2,4-Dimethylthiophenol | 1-Bromo-2-iodobenzene | Palladium-catalyzed coupling | 1-(2-Bromo-phenylsulfanyl)-2,4-dimethyl-benzene | google.com |

| 2,4-Dimethylthiophenol | 1-Chloro-2-nitrobenzene | Nucleophilic Aromatic Substitution | (2,4-Dimethylphenyl)(2-nitrophenyl)sulfane | google.com |

Role in Catalysis and Ligand Design

The unique electronic and steric properties of substituted thiophenols make them attractive components in the design of ligands for transition metal catalysis. The sulfur atom can act as a soft donor for metal coordination, while the substituents on the aromatic ring can be used to modulate the catalyst's activity, selectivity, and stability.

A compelling example is the synthesis of a photoswitchable bifunctional catalyst based on an overcrowded alkene core. rug.nl In this design, a thiourea (B124793) moiety, which acts as a hydrogen-bond donor, was installed on the catalyst scaffold. The synthesis of this critical component began with 4-bromo-2,5-dimethylbenzenethiol, a structural isomer of the title compound. rug.nl The bromo-dimethyl-substituted benzenethiol (B1682325) was elaborated through a multi-step sequence to create the final thiourea ligand. This demonstrates how the specific substitution pattern on the thiophenol ring is essential for building advanced, stimuli-responsive catalytic systems. The bromine atom provides a key attachment point for the synthetic elaboration of the ligand structure. rug.nl

Ligands for Transition Metal Catalysis

Thiophenol derivatives are widely recognized for their ability to act as ligands in transition metal catalysis, primarily due to the strong coordinating ability of the sulfur atom. Although no specific studies detail the use of this compound as a ligand, the behavior of related compounds provides a strong indication of its potential. For instance, 2,4-dimethylbenzenethiol (B47642) has been utilized in palladium-catalyzed reactions for the synthesis of complex organic molecules. epo.orgepo.orggoogleapis.comgoogle.comgoogle.com These reactions often involve the formation of a carbon-sulfur bond, a critical step in the synthesis of pharmaceuticals and other functional materials.

The general mechanism involves the coordination of the thiolate to a metal center, such as palladium, followed by oxidative addition, transmetalation, and reductive elimination steps to form the desired product. The electronic and steric properties of the thiophenol ligand, influenced by substituents like the bromo and methyl groups in this compound, can significantly impact the catalyst's activity, selectivity, and stability.

| Catalyst System | Reaction Type | Substrates | Key Findings | Reference |

| Palladium catalyst with phosphine (B1218219) ligand | C-S Cross-Coupling | 2,4-dimethylthiophenol and 2-bromoiodobenzene | Synthesis of a key intermediate for the antidepressant vortioxetine. | epo.orgepo.orggoogleapis.comgoogle.comgoogle.com |

| Palladium(II) acetate (B1210297) with BINAP | α-Arylation | Ketones and aryl bromides | Effective for the formation of C-C bonds, demonstrating the versatility of palladium catalysis. | |

| Copper(I) iodide | C-S Cross-Coupling | Aryl iodides and thiols | Photoinduced reaction, suggesting alternative energy sources for catalysis. |

This table presents data for related thiophenol compounds to illustrate potential catalytic applications.

Organocatalytic Applications

Organocatalysis, which uses small organic molecules as catalysts, offers a metal-free alternative for many chemical transformations. While there is no direct research on the organocatalytic applications of this compound, the reactivity of the thiol group makes it a candidate for such reactions. Thiophenols can participate in Michael additions, conjugate additions, and other nucleophilic transformations.

For example, thiophenols can act as nucleophiles in the conjugate addition to α,β-unsaturated carbonyl compounds, a reaction that can be catalyzed by chiral organic molecules to achieve high enantioselectivity. The specific substitution pattern of this compound would influence its nucleophilicity and steric hindrance, thereby affecting the reaction rates and stereochemical outcomes.

| Organocatalyst | Reaction Type | Reactants | Product Type |

| Chiral Squaramide | Michael Addition | Thiophenol and Chalcone | Enantioenriched thioethers |

| Proline | Aldol Reaction | Aldehyde and Thiol | β-Hydroxy thioethers |

| DMAP | Acylation | Acid chloride and Thiol | Thioesters |

This table illustrates general organocatalytic reactions where thiophenol derivatives are used.

Development of Chemo- and Biosensors

The development of sensors for the detection of specific chemical or biological species is a rapidly growing field. Thiophenol derivatives can be functionalized and immobilized on sensor surfaces, such as gold nanoparticles or electrodes, to create highly sensitive and selective sensors. Although no sensors based on this compound have been reported, the principles of sensor design using related compounds are well-established.

The thiol group provides a strong anchor to gold surfaces, forming self-assembled monolayers (SAMs). The aromatic ring can be modified with reporter groups or recognition elements that interact with the target analyte. The presence of the bromine atom in this compound could also be exploited for further functionalization through cross-coupling reactions.

| Sensor Type | Analyte | Detection Principle | Substrate |

| Electrochemical Sensor | Heavy Metal Ions (e.g., Hg²⁺) | Change in current upon binding | Gold Electrode |

| Fluorescent Sensor | Specific Proteins | Fluorescence quenching or enhancement | Functionalized Nanoparticles |

| Colorimetric Sensor | pH | Color change of an indicator molecule | Polymer Film |

This table provides examples of sensor applications using functionalized thiophenols.

Applications in Environmental Chemistry (e.g., Adsorption Studies)

In environmental chemistry, there is a continuous search for new materials for the removal of pollutants from water and soil. While no adsorption studies have been published specifically for this compound, the properties of thiophenols suggest potential applications in this area. The thiol group can bind to heavy metals, and the aromatic ring can interact with organic pollutants through π-π stacking interactions.

Materials functionalized with thiophenol derivatives could be used as adsorbents for the remediation of contaminated sites. The specific surface area, porosity, and chemical functionality of the adsorbent material would determine its efficiency and selectivity for different pollutants.

| Adsorbent Material | Target Pollutant | Adsorption Mechanism | Potential Application |

| Thiol-functionalized silica (B1680970) gel | Mercury ions | Covalent bonding | Water purification |